3-(5-bromo-2-méthoxy-3-pyridyl)acrylate d'éthyle

Vue d'ensemble

Description

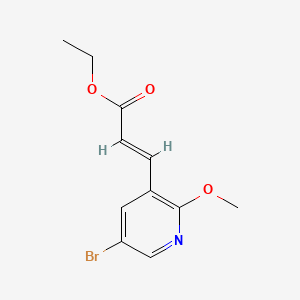

Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Détection d'anions

Le composé a été évalué pour sa capacité à détecter des anions dans le DMSO et sur une surface solide . Cela pourrait être utile dans divers domaines tels que la surveillance environnementale, où la détection d'anions spécifiques est cruciale.

Activité antimicrobienne

Il a été testé pour son activité antimicrobienne contre plusieurs micro-organismes courants . Cela suggère une utilisation potentielle dans le développement de nouveaux agents antimicrobiens.

Synthèse de guirlandes thiénylpyridyl

Le composé peut être utilisé comme réactif pour la préparation de guirlandes thiénylpyridyl via un couplage croisé avec des halogénures d'hétéroaryle . Ces composés ont des applications dans l'électronique organique et l'optoélectronique.

Préparation d'arènes

Il peut également être utilisé dans la préparation d'arènes via un couplage croisé catalysé au nickel avec des trifluoroborates d'aryl et d'hétéroaryl de potassium . Les arènes sont une classe de composés organiques qui ont de larges applications dans le domaine de la chimie médicinale.

Synthèse de porphyrines de type ABCD à substitution méso

Le composé peut être utilisé dans les réactions de fonctionnalisation pour la synthèse de porphyrines de type ABCD à substitution méso . Les porphyrines sont des composés macrocycliques qui jouent un rôle crucial dans les systèmes biologiques et ont des applications en thérapie photodynamique et comme catalyseurs dans diverses réactions chimiques.

Potentiel biologique des dérivés indoliques

Le composé pourrait potentiellement être utilisé dans la synthèse de dérivés indoliques . Les dérivés indoliques possèdent diverses activités biologiques, à savoir : antiviral, anti-inflammatoire, anticancéreux, anti-VIH, antioxydant, antimicrobien, antituberculeux, antidiabétique, antimalarique, anticholinestérasique, etc. ce qui a suscité l'intérêt des chercheurs pour synthétiser une variété de dérivés indoliques .

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through processes like free radical bromination and nucleophilic substitution .

Result of Action

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Activité Biologique

Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₂BrN₁O₃

Molecular Weight : 286.125 g/mol

CAS Number : 1197397-26-4

The compound features a bromine atom and a methoxy group attached to a pyridine ring, which enhances its reactivity and biological properties compared to other similar compounds .

Biological Activity Overview

Research indicates that Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that certain pyridine derivatives possess antibacterial and antifungal activities. Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate is believed to share these properties due to its structural characteristics .

- Anticancer Potential : Preliminary research suggests that compounds with similar structures may exhibit anticancer effects. The presence of the bromine atom may play a crucial role in enhancing these activities .

The biological activity of Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate can be attributed to its interaction with various molecular targets. The brominated pyridine ring is known to form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition of cell growth in microbial and cancer cells .

Comparative Analysis

To better understand the unique properties of Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate | C₁₁H₁₂BrN₁O₃ | Contains bromine and methoxy groups | Antimicrobial, anticancer |

| Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate | C₉H₉BrN₁O₃ | Lacks ethyl group | Limited biological activity |

| 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid | C₉H₉BrN₁O₂ | Similar structure without ethyl ester | Antimicrobial potential |

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Anticancer Activity : In vitro studies assessed the cytotoxic effects of Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate on cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

ethyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-3-16-10(14)5-4-8-6-9(12)7-13-11(8)15-2/h4-7H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQTUBXMMANUMB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.